![molecular formula C22H32O2Si2 B14194482 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane CAS No. 879409-38-8](/img/structure/B14194482.png)
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane is a silicon-containing organic compound It is characterized by the presence of two 4-methylphenyl groups and two propan-2-yl groups attached to a disiletane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane typically involves the reaction of 4-methylphenylsilane with propan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of silicon-oxygen bonds, leading to the final disiletane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting the compound back to its silane precursors.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Functionalized disiletane compounds with different substituents.
Applications De Recherche Scientifique
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially affecting their structure and function. The compound may also participate in catalytic processes, facilitating chemical reactions through its unique electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methylphenyl)-1,3-disiletane: Lacks the propan-2-yl groups, resulting in different chemical properties.
1,3-Bis(4-methylphenyl)-1,3-bis[(methoxy)oxy]-1,3-disiletane: Contains methoxy groups instead of propan-2-yl groups, leading to variations in reactivity and applications.
Uniqueness
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane is unique due to the presence of both 4-methylphenyl and propan-2-yl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
879409-38-8 |
|---|---|
Formule moléculaire |
C22H32O2Si2 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
1,3-bis(4-methylphenyl)-1,3-di(propan-2-yloxy)-1,3-disiletane |
InChI |
InChI=1S/C22H32O2Si2/c1-17(2)23-25(21-11-7-19(5)8-12-21)15-26(16-25,24-18(3)4)22-13-9-20(6)10-14-22/h7-14,17-18H,15-16H2,1-6H3 |
Clé InChI |
WURJESSKBGLBMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


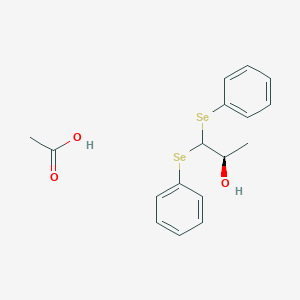
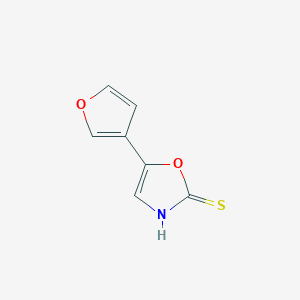
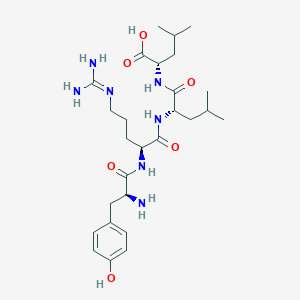
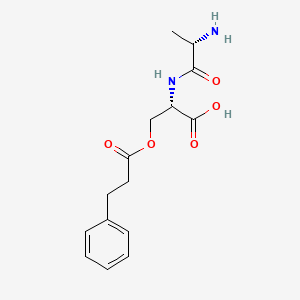
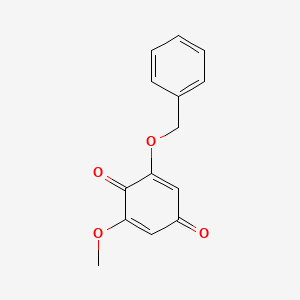
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)

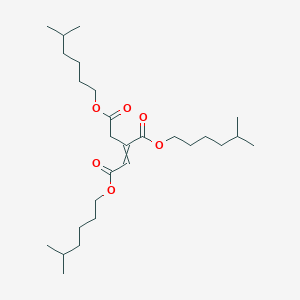

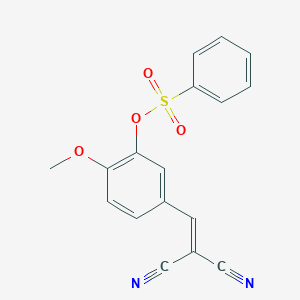
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
